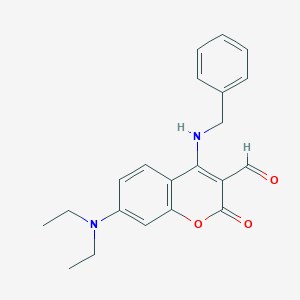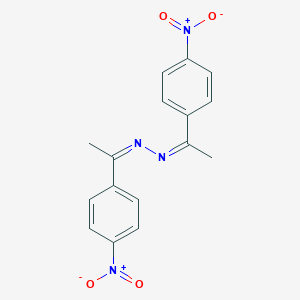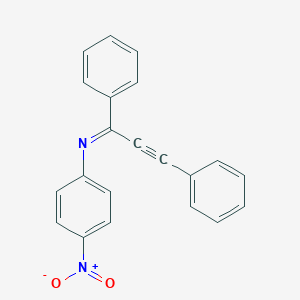![molecular formula C19H27NO2 B274393 3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
3-[(2-Ethoxybenzyl)amino]-1-adamantanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Ethoxybenzyl)amino]-1-adamantanol, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including proliferation, differentiation, apoptosis, and inflammation. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
Mechanism of Action
3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a selective inhibitor of PKC, specifically targeting the PKCα, PKCβ, and PKCθ isoforms. PKC plays a crucial role in the activation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation. This compound inhibits PKC activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. This compound has also been shown to reduce inflammation and cytokine production in animal models of autoimmune disorders.
Advantages and Limitations for Lab Experiments
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying PKC signaling pathways. This compound is also highly selective for PKC isoforms, thereby minimizing off-target effects. However, one limitation of this compound is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations to achieve the desired effect.
Future Directions
There are several future directions for research on 3-[(2-Ethoxybenzyl)amino]-1-adamantanol. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment in cancer and autoimmune disorders. Finally, the combination of this compound with other targeted therapies or immunotherapies may enhance its therapeutic efficacy in various diseases.
Synthesis Methods
The synthesis of 3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a multi-step process that involves the reaction of 2-ethoxybenzylamine with adamantane-1-carboxylic acid, followed by a series of chemical transformations, including oxidation, reduction, and protection/deprotection steps. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. This compound has been tested in clinical trials for the treatment of various cancers, including breast cancer, melanoma, and lymphoma, as well as autoimmune disorders such as psoriasis and multiple sclerosis.
properties
Molecular Formula |
C19H27NO2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-[(2-ethoxyphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C19H27NO2/c1-2-22-17-6-4-3-5-16(17)12-20-18-8-14-7-15(9-18)11-19(21,10-14)13-18/h3-6,14-15,20-21H,2,7-13H2,1H3 |
InChI Key |
DNQFOLNHDMVUHM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
Canonical SMILES |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)


![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)